molecular formula C8H9N3O3 B8302867 1-(3-Nitrobenzyl)urea

1-(3-Nitrobenzyl)urea

Cat. No.: B8302867
M. Wt: 195.18 g/mol
InChI Key: JOQZPQFAWWRFDI-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)urea is an organic compound characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrobenzyl)urea can be synthesized through the reaction of 3-nitrobenzyl chloride with urea in the presence of a base. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Nitrobenzyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)urea involves its ability to undergo photochemical reactions. Upon exposure to light, the nitro group can be converted to a nitroso group, leading to the release of the urea moiety. This photochemical reaction can be harnessed to control the release of active compounds in drug delivery systems or to create photo-responsive materials .

Comparison with Similar Compounds

    1-(2-Nitrobenzyl)urea: Similar structure but with the nitro group in the ortho position.

    1-(4-Nitrobenzyl)urea: Similar structure but with the nitro group in the para position.

    1-(3-Aminobenzyl)urea: Reduction product of 1-(3-Nitrobenzyl)urea

Uniqueness: this compound is unique due to its meta-nitro substitution, which influences its reactivity and photochemical properties. This positional isomerism can lead to different reaction pathways and applications compared to its ortho and para counterparts .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

(3-nitrophenyl)methylurea

InChI

InChI=1S/C8H9N3O3/c9-8(12)10-5-6-2-1-3-7(4-6)11(13)14/h1-4H,5H2,(H3,9,10,12)

InChI Key

JOQZPQFAWWRFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)N

Origin of Product

United States

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